Neutrophil beta-defensin 4
Description
Evolutionary Origins and Early Identification
The β-defensin family emerged as a distinct lineage of host defense peptides (HDPs) in vertebrates, with structural and functional divergence from invertebrate β-defensin-related peptides. Key milestones include:
β-defensins evolved under positive selection pressure to counter diverse pathogens, leading to species-specific expansions. Human β-defensin 4 (hBD-4) was isolated from lung tissue and confirmed to be inducible by infectious stimuli.
Gene Clusters and Copy Number Variation
The β-defensin locus on chromosome 8p23.1 contains multiple genes, including DEFB4A, which exhibits copy number variation (CNV) influencing antimicrobial efficacy. Lower copy numbers correlate with reduced resistance to pathogens like Salmonella and Staphylococcus in clinical settings.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SPLSCRGNRGVCLPIRCPGRLRQIGTCFGPRVPCCR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
hBD-4 exhibits significant antimicrobial activity against a range of pathogens, including both Gram-negative and Gram-positive bacteria. Research indicates that hBD-4 can effectively combat multidrug-resistant strains, making it a promising candidate in the fight against antibiotic resistance.
Table 1: Antimicrobial Efficacy of hBD-4 Against Various Pathogens
| Pathogen Type | Specific Pathogens | Efficacy Level |
|---|---|---|
| Gram-negative | Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate | |
| Gram-positive | Staphylococcus aureus | High |
| Fungi | Candida albicans | Moderate |
Studies show that hBD-4's antimicrobial action is enhanced through modifications such as N- and C-terminal alterations, which increase its stability and efficacy against resistant strains .
Immunomodulatory Functions
Beyond its direct antimicrobial effects, hBD-4 plays a vital role in modulating the immune response. It influences neutrophil apoptosis and promotes the production of pro-inflammatory cytokines, thus enhancing the overall immune response.
Key Mechanisms:
- Neutrophil Activation: hBD-4 has been shown to activate neutrophils through specific receptors, leading to the release of key pro-inflammatory cytokines like IL-1β and chemokines that recruit additional immune cells .
- Inhibition of Apoptosis: By preventing neutrophil apoptosis, hBD-4 prolongs the lifespan of these critical immune cells during infections, allowing for a more robust response to pathogens .
Therapeutic Applications
The unique properties of hBD-4 make it suitable for various therapeutic applications:
A. Respiratory Infections
Research indicates that hBD-4 levels increase in response to respiratory infections, suggesting its potential as a biomarker for disease severity and progression . Its application in treating conditions like chronic lower respiratory tract infections could be significant.
B. Skin Disorders
hBD-4 is involved in maintaining skin homeostasis and preventing dysbiosis (microbial imbalance). Its ability to activate neutrophils can be harnessed to develop treatments for skin infections and inflammatory skin conditions .
C. Cancer Therapy
Emerging studies suggest that defensins may play a role in cancer immunotherapy by enhancing anti-tumor immunity through their immunomodulatory effects .
Case Studies
- Chronic Respiratory Infections : A study highlighted the increased expression of hBD-4 in patients with chronic lower respiratory tract infections, correlating its levels with disease severity and patient outcomes .
- Adenoviral Infections : In children with adenoviral infections, elevated levels of hBD-1, -3, and -4 were detected in nasal aspirates, indicating their role in combating viral pathogens .
Comparison with Similar Compounds
Structural Features
Beta-defensins, including BNBD-4, are distinguished by their six-cysteine motif forming three disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6). This contrasts with alpha-defensins (e.g., human HNP-1), which adopt a different disulfide topology (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5) . Despite these structural differences, alpha- and beta-defensins share a common ancestral gene, as evidenced by their chromosomal colocalization (e.g., human DEFB1 and DEFA1 on 8p23.1) .
Table 1: Structural and Genetic Comparison of BNBD-4 with Key Defensins
Functional Roles and Antimicrobial Activity
- BNBD-4 : Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its cationic nature enables electrostatic interactions with microbial membranes, leading to permeabilization .
- Human Beta-Defensin 2 (hBD-2) : Inducible in epithelial tissues during inflammation, hBD-2 enhances IFN-α production by plasmacytoid dendritic cells and promotes DNA uptake, linking innate and adaptive immunity . Unlike BNBD-4, hBD-2 is associated with cancer progression; elevated serum levels correlate with lung cancer .
- Alpha-Defensins (e.g., HNP-1): Stored in neutrophil granules, HNP-1 modulates cytokine production (e.g., upregulates TNF-α and IL-1β in monocytes) and suppresses VCAM-1 expression in endothelial cells, highlighting immunomodulatory roles beyond direct microbial killing .
Table 2: Functional Comparison of BNBD-4 with Other Defensins
Genetic and Evolutionary Insights
- BNBD-4 Evolution : Bovine beta-defensin genes, including BNBD-4, show high variability due to positive selection pressure, particularly in residues critical for antimicrobial activity . BNBD-4 shares 43–45% sequence identity with human BD-1 and avian beta-defensins, suggesting conserved functional domains across species .
Preparation Methods
Isolation and Purification from Human Tissue
One classical approach to obtaining hBD-4 involves isolation from human tissues, such as lung tissue, where it is naturally expressed.
Tissue Homogenization and Extraction:
- Lung tissue samples are homogenized in acidic solutions such as 1 M acetic acid and 20 mM hydrochloric acid to extract peptides.
- The homogenate is centrifuged at high speed (e.g., 18,500 × g for 30 minutes at 4°C) to separate soluble peptides from debris.
-
- The supernatant is applied to a Sep-Pak C-18 cartridge pre-equilibrated with 0.5 M acetic acid.
- Peptides are eluted with 35% acetonitrile containing 0.1% trifluoroacetic acid (TFA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Eluates are subjected to RP-HPLC using a TSK ODS SIL 120A column with a linear gradient of 10–35% acetonitrile containing 0.1% TFA.
- Fractions are collected and assayed for hBD-4 by radioimmunoassay (RIA).
-
- The reduced peptide is folded oxidatively in 0.1 M ammonium acetate buffer (pH 7.8) at 4°C overnight.
- The folding reaction contains reduced and oxidized glutathione (GSH/GSSG) in a molar ratio of 1/100/10 (reduced hBD-4/GSH/GSSG).
- The yield of oxidized peptide is approximately 56% based on the reduced peptide.
-
- Preparative RP-HPLC on a YMC C18 column and ion-exchange chromatography on CM-Sepharose are employed.
- Additional purification steps include passing the peptide through Muromac and Sephadex LH-20 columns to obtain hBD-4 in acetate form.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Homogenization | 1 M acetic acid + 20 mM HCl, centrifugation | Peptide extraction |
| Sep-Pak C-18 Cartridge | 0.5 M acetic acid equilibration, 35% acetonitrile | Peptide enrichment |
| RP-HPLC | TSK ODS SIL 120A, 10–35% acetonitrile gradient | Fractionation and assay |
| Oxidative Folding | 0.1 M ammonium acetate, GSH/GSSG (1/100/10), 4°C overnight | 56% yield of oxidized peptide |
| Ion-exchange and gel filtration | CM-Sepharose, Muromac, Sephadex LH-20 | Final purification |
This method is well-documented in the literature and provides biologically active hBD-4 suitable for further biochemical and functional studies.
Recombinant Expression and Purification
Recombinant technology allows the production of hBD-4 in bacterial or insect cell systems, facilitating large-scale production.
-
- The catalytic domains of matrix metalloproteinases (MMPs) and defensin precursors can be expressed in Escherichia coli or insect cells.
- The defensin gene is cloned into expression plasmids (e.g., pET23b+), transformed into BL21(DE3) E. coli strains, and induced for protein expression.
-
- Inclusion bodies containing the defensin are solubilized in 6 M guanidine hydrochloride.
- Refolding is achieved by dialysis in buffers containing calcium and zinc ions, essential for proper disulfide bond formation.
- Ion-exchange chromatography (e.g., SP-Sepharose) and size-exclusion chromatography (e.g., Superdex 75) are used to purify the peptide to >95% purity.
- Purity is assessed by Tris-Tricine SDS-PAGE and specific staining methods.
This approach yields high-purity recombinant hBD-4 that mimics the native peptide's structure and function.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Isolation from human tissue | Natural peptide extraction, oxidative folding | Biologically native peptide | Low yield, labor-intensive |
| Recombinant expression | Scalable, high purity, proper folding | Large-scale production, purity >95% | Requires refolding, complex setup |
| Chemical synthesis + digestion | Precise fragment production, modifications | Cost-effective, enhanced activity | Requires advanced peptide synthesis |
Research Findings on Preparation and Activity
- Oxidative folding with glutathione redox buffers yields approximately 56% oxidized hBD-4 from the reduced form, indicating efficient disulfide bond formation critical for biological activity.
- Recombinant hBD-4 purified by ion-exchange and size-exclusion chromatography achieves >95% purity, suitable for functional assays.
- Trypsin digestion of reduced hBD-4 liberates an 11 amino acid fragment with antimicrobial activity surpassing that of the full-length peptide on a molar basis, with further potency enhancement by terminal modifications.
- Mass spectrometry confirms the identity and purity of synthetic peptides, ensuring reliability of functional studies.
Q & A
Basic: What structural features define Neutrophil beta-defensin 4 (NβD4), and how do they influence its antimicrobial function?
NβD4 is a cationic peptide characterized by three conserved disulfide bonds stabilizing its β-sheet-rich structure, critical for microbial membrane disruption . Its sequence (e.g., Glu23-Pro72 in humans) includes a conserved glycine residue essential for chemotactic activity via CCR6 receptor binding . The molecular weight (~6.0 kDa) and lack of post-translational modifications (e.g., tags) enable direct interaction with microbial membranes . Structural studies using NMR or X-ray crystallography are recommended to resolve disulfide connectivity and identify functional motifs .
Basic: What methodologies are validated for quantifying NβD4 in biological samples?
Sandwich ELISA is widely used, with sensitivity thresholds as low as 0.045 ng/mL, suitable for serum, plasma, and tissue homogenates . For specificity, ensure antibodies cross-react with both natural and recombinant NβD4 but not other beta-defensins. Western blotting under non-reducing conditions preserves disulfide bonds, while mass spectrometry (e.g., MALDI-TOF) confirms identity and purity . Note: Include controls for batch-to-batch variability (CV ≤9.3%) and validate against known standards .
Advanced: How can experimental models elucidate the dual antimicrobial and immunomodulatory roles of NβD4?
- In vitro: Use E. coli-derived recombinant NβD4 in time-kill assays against Gram-negative/-positive bacteria (e.g., P. aeruginosa, S. aureus) with MIC/MBC endpoints. For chemotaxis, employ Transwell assays with CCR6-expressing dendritic cells .
- In vivo: Murine models of bacterial infection (e.g., subcutaneous abscess) or inflammation (e.g., LPS-induced endotoxemia) can test NβD4’s therapeutic potential. Measure cytokine profiles (e.g., IL-8, TNF-α) and bacterial load .
- Contradictions: Address discrepancies in protein expression vs. DEFB4 copy number by integrating qPCR (CNV analysis) with proteomics and inflammatory markers (e.g., CRP) .
Advanced: How does phylogenetic analysis inform the evolutionary divergence of NβD4 across species?
Comparative genomics reveals NβD4 shares 87.5% nucleotide similarity with bovine BNBD4, indicating conserved antimicrobial function despite rapid evolution . Use neighbor-joining trees (e.g., MEGA software) to align sequences from Bubalus bubalis (buffalo), Homo sapiens, and Mus musculus. Focus on hypervariable regions (11.2–32.4% divergence) to identify residues under positive selection, potentially linked to host-pathogen coevolution .
Advanced: What strategies resolve contradictions in NβD4 expression data across studies?
- Technical variability: Standardize sample collection (e.g., EDTA plasma vs. serum) and storage (−80°C, minimal freeze-thaw cycles) to prevent peptide degradation .
- Biological variability: Stratify cohorts by DEFB4 copy number (2–7 copies/person) and correlate with mRNA (RT-qPCR) and protein (ELISA) levels .
- Context-dependent regulation: Assess tissue-specific expression (e.g., neutrophil granules vs. epithelial secretions) and inflammatory stimuli (e.g., IL-1β, TNF-α) using dual-luciferase reporters or ChIP-seq for promoter analysis .
Advanced: What ethical frameworks govern human studies involving NβD4?
- Informed consent: Disclose risks of blood/tissue sampling and data anonymization protocols .
- Data protection: Conduct risk assessments per GDPR for pseudonymized genomic data (e.g., DEFB4 CNV) and store in encrypted repositories .
- Ethics review: Submit protocols to IRBs, emphasizing compliance with the Declaration of Helsinki (2013) for vulnerable populations (e.g., immunocompromised patients) .
Advanced: How can structural modifications enhance NβD4’s stability and therapeutic efficacy?
- Disulfide engineering: Replace cysteine residues (e.g., Cys→Ser mutations) to assess impact on antimicrobial activity and protease resistance .
- Peptide cyclization: Improve serum half-life using head-to-tail cyclization or PEGylation, validated via HPLC and circular dichroism .
- Hybrid peptides: Fuse NβD4 with lysozyme or cathelicidin fragments to broaden antimicrobial spectra. Test synergy via checkerboard assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
